1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
This compound features a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused to a benzene ring, with a 3-methyl group and a 1-(cyclopropylsulfonyl)piperidin-4-yl substituent. The sulfone group (2,2-dioxide) on the thiadiazole ring enhances electron-withdrawing properties, influencing reactivity and bioactivity.
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-4-yl)-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-16-14-4-2-3-5-15(14)18(24(16,21)22)12-8-10-17(11-9-12)23(19,20)13-6-7-13/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTKCUWFTAJSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide (CAS Number: 2034510-88-6) is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.5 g/mol. Its structure features a piperidine ring substituted with a cyclopropylsulfonyl group and a benzo[c][1,2,5]thiadiazole moiety. The unique combination of these structural elements contributes to its biological activity.
Biological Activity Overview
Thiadiazoles are known for their broad spectrum of pharmacological activities including:
- Antimicrobial
- Anti-inflammatory
- Anticancer
- Antidiabetic
- Analgesic
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often assessed using methods such as the disc diffusion method and minimum inhibitory concentration (MIC) tests.
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 32 |
| Thiadiazole Derivative B | Escherichia coli | 64 |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of thiadiazoles have been evaluated using models such as carrageenan-induced paw edema in rats. In these studies, compounds demonstrated comparable effectiveness to standard anti-inflammatory drugs like diclofenac.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazoles. For example, in vitro assays on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) revealed that certain derivatives significantly reduced cell viability.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 15 |
| Compound 2 | LoVo | 5 |
These findings suggest that modifications to the thiadiazole structure can enhance its cytotoxic effects against specific cancer types.
The biological activity of thiadiazoles can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors, disrupting metabolic pathways in bacteria or cancer cells.
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Modulation of Inflammatory Mediators : Thiadiazoles may reduce the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.
Case Studies
A notable study conducted by researchers at [source] synthesized various thiadiazole derivatives and evaluated their biological activities. Among them, one derivative exhibited potent antibacterial activity against Pseudomonas aeruginosa, with an MIC value significantly lower than that of conventional antibiotics.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various cancer cell lines including HepG-2 (human hepatocellular carcinoma) and A549 (human lung cancer) . The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.
Antimicrobial Properties
Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have highlighted their efficacy against bacterial strains and fungi. The incorporation of cyclopropylsulfonyl groups enhances the antimicrobial potency of these compounds by improving their solubility and bioavailability .
Central Nervous System Effects
The piperidine structure within the compound suggests potential applications in treating central nervous system disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
Synthesis and Derivative Development
The synthesis of 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can be achieved through various methods including microwave-assisted synthesis and ultrasonic irradiation techniques. These methods not only enhance the yield but also reduce reaction times .
Case Studies and Experimental Findings
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The molecule incorporates three key functional elements:
-
Benzo[c] thiadiazole 2,2-dioxide : A fused thiazole ring system with two sulfonyl groups (S=O bonds).
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Cyclopropylsulfonyl group : A strained cyclopropane ring attached via a sulfonamide (-SO₂-) linkage.
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Piperidine ring : A six-membered amine-containing heterocycle.
This combination suggests reactivity at the thiadiazole core, the sulfonamide group, and the piperidine nitrogen.
Reactivity of the Thiadiazole Dioxide Core
1,2,5-thiadiazole 1,1-dioxides are known to form stable radical anions due to electron delocalization across the aromatic system . For benzo[c] thiadiazole derivatives, potential reactions include:
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Reduction : The sulfonyl groups (S=O) may undergo reduction to sulfides (S) under strong reducing conditions (e.g., LiAlH₄).
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Coordination Chemistry : The nitrogen atoms in the thiadiazole ring can act as ligands for metal ions (e.g., copper, iron) .
| Functional Group | Reaction Type | Conditions | Products/Outcome |
|---|---|---|---|
| Thiadiazole dioxide core | Reduction | LiAlH₄, THF | Thiadiazole sulfide derivatives |
| Coordination | Metal salts (e.g., Cu²⁺) | Metal complexes |
Reactivity of the Cyclopropylsulfonyl Group
Sulfonyl groups (-SO₂-) are typically stable but can participate in:
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Nucleophilic Substitution : The cyclopropyl group may act as a leaving group under alkaline conditions (e.g., hydrolysis).
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Electrophilic Attack : The electron-withdrawing sulfonyl group could direct electrophilic substitution at the benzene ring.
Reactivity of the Piperidine Moiety
The piperidine nitrogen can undergo:
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Alkylation/Acylation : Reaction with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride).
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Protonation : Acidic conditions may protonate the amine, altering its reactivity.
Spectroscopic and Analytical Data
For similar thiadiazole derivatives:
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NMR : Deshielded protons on the thiadiazole ring and cyclopropyl group.
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Mass spectrometry : Characteristic fragmentation patterns of the thiadiazole core .
Limitations and Challenges
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Strain in Cyclopropane : The cyclopropylsulfonyl group may undergo ring-opening under harsh conditions.
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Regioselectivity : Substitution reactions on the benzene ring may require directing groups.
Comparison with Similar Compounds
Research Implications
- Drug Discovery : The cyclopropylsulfonyl-piperidine motif could mitigate metabolic degradation compared to simpler alkyl/aryl substituents, as seen in ’s derivatives .
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for preparing 1,3,4-thiadiazole derivatives, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves reacting hydrazinecarbodithioate derivatives with hydrazonoyl chlorides in absolute ethanol under triethylamine catalysis. For example, methyl 2-[1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine-1-carbodithioate reacts with hydrazonoyl chlorides in ethanol at room temperature for 6 hours . Optimization may involve adjusting solvent polarity (e.g., dimethylformamide for crystallization) or reaction time to improve yield.
Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure of thiadiazole derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclopropyl protons at δ 1.2–1.8 ppm) .
- IR : Identify functional groups like sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) or thiadiazole rings (C=N stretching at ~1600 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) against theoretical values with <5 ppm error .
Q. What reaction conditions influence the yield of thiadiazole derivatives in one-pot syntheses?
- Methodology : Key factors include:
- Temperature : Room temperature for hydrazonoyl chloride reactions vs. elevated temperatures (e.g., 40°C) for imidazo-triazole derivatives .
- Catalyst : Triethylamine enhances nucleophilic substitution in ethanol .
- Stoichiometry : Equimolar ratios of starting materials minimize side products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) explain the antimicrobial efficacy of thiadiazole derivatives?
- Methodology : Test derivatives against microbial strains (e.g., E. coli, C. albicans) via disk diffusion or MIC assays. For example, four 1,3,4-thiadiazole derivatives in showed enhanced activity due to electron-withdrawing substituents (e.g., 4-nitrophenyl), which may disrupt microbial membrane integrity. Compare substituent effects using Hammett constants or molecular docking .
Q. What analytical strategies resolve contradictions in spectral data or elemental analysis?
- Methodology :
- Elemental Analysis : Reconcile discrepancies (e.g., C/H/N percentages) by repeating combustion analysis or verifying sample purity via HPLC .
- NMR Signal Splitting : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in complex heterocycles like benzo[c][1,2,5]thiadiazole .
Q. How can reaction byproducts or regioselectivity issues be mitigated during thiadiazole synthesis?
- Methodology :
- Chromatography : Separate byproducts using silica gel chromatography (e.g., ethyl acetate/hexane gradients) .
- Kinetic Control : Optimize reaction time to favor the desired product over thermodynamically stable isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
